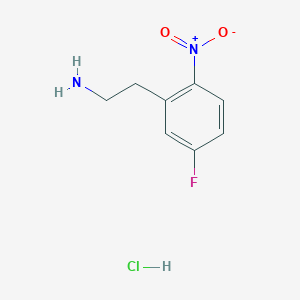

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride

Description

2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with a fluorine atom at the 5-position and a nitro group at the 2-position, linked to an ethylamine chain. The hydrochloride salt enhances its stability and solubility. The nitro group may participate in hydrogen bonding, while the fluorine atom likely increases lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-(5-fluoro-2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c9-7-1-2-8(11(12)13)6(5-7)3-4-10;/h1-2,5H,3-4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBASCCKCAGYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 5-fluoro-2-nitrobenzene followed by a reduction process to introduce the ethanamine group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.

Reduction: Reduction of the nitro group results in the formation of 2-(5-Fluoro-2-aminophenyl)ethanamine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

a) 5-Fluoro-2-phenylbenzo[b]thiophene-3-ethanamine Hydrochloride

- Structure : Features a benzo[b]thiophene core with a 5-fluoro substituent and a phenyl group at the 2-position.

- Key Differences: The benzo[b]thiophene ring system contrasts with the simple phenyl ring in the target compound.

- Pharmacology : Used in antiobesity drug synthesis (e.g., Lorcaserin analogs), highlighting the role of fluorine in enhancing receptor specificity .

b) 2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)

- Structure : Indole ring with a hydrogen-bonding nitro group (absent in the target compound).

- Interactions : Binds to HSP90 via hydrogen bonds with GLU527 and TYR604, mediated by the nitro group. The target compound’s nitro group may similarly engage in protein interactions but lacks the indole scaffold .

c) 25B-NBOMe and Related NBOMe Derivatives

- Structure : Phenethylamines with 2,5-dimethoxy-4-substituted phenyl rings and N-methoxybenzyl groups.

- Key Differences: Methoxy groups dominate receptor binding (e.g., 5-HT2A agonism), whereas the target’s nitro and fluoro groups may alter electron distribution and binding affinity. NBOMe compounds exhibit hallucinogenic effects, suggesting divergent pharmacological pathways .

Functional Group Comparisons

a) Nitro Group-Containing Compounds

- 1-(2-Amino-6-nitrophenyl)ethanone: Contains a nitro group but lacks the ethylamine chain. Used in organic synthesis, demonstrating nitro groups’ role in directing reactivity .

- 2C-T-7-FLY Hydrochloride: A phenethylamine derivative with a nitro-substituted furobenzofuran ring.

b) Fluorinated Analogs

- 5-Fluoro Substituted Indoles : highlights fluorine’s role in stabilizing ligand-receptor interactions via hydrophobic effects. The target’s 5-fluoro substituent may similarly enhance target selectivity .

- Lorcaserin Hydrochloride : Contains a 4-chlorophenyl group; fluorine in the target compound may offer improved metabolic resistance compared to chlorine .

Data Table: Structural and Functional Properties

Research Findings and Implications

- Receptor Specificity : Fluorine’s electron-withdrawing effects could enhance binding to aminergic receptors (e.g., 5-HT2A), as observed in NBOMe derivatives, but with distinct selectivity due to the nitro group .

- Metabolic Stability : Fluorine substitution likely reduces oxidative metabolism compared to chlorine or methoxy groups, as seen in Lorcaserin and 2C-series compounds .

Biological Activity

2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride, with the CAS number 2095409-75-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C8H9ClF2N2O2

- Molecular Weight : 220.62 g/mol

The biological activity of 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride is primarily attributed to its interaction with various biological targets. The compound is known to inhibit certain kinases involved in cell signaling pathways, which can lead to effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by interfering with key signaling pathways.

- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in tumor cells, enhancing its anticancer properties.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its stability under physiological conditions allows for effective interaction with target sites within cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Anticancer Activity | Inhibits proliferation in cancer cell lines | |

| Apoptosis Induction | Promotes apoptotic pathways | |

| Kinase Inhibition | Targets specific kinases |

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that 2-(5-Fluoro-2-nitrophenyl)ethanamine; hydrochloride exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were reported in the micromolar range, indicating potent activity against these cell types .

- Mechanistic Insights :

- Comparative Analysis :

Q & A

Q. What are the standard synthetic routes for 2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the aromatic ring followed by amine salt formation. A common route includes:

Nitration and Fluorination : Starting with 5-fluoro-2-nitrophenol, ethylene oxide is introduced to form 2-(5-fluoro-2-nitrophenoxy)ethanol .

Amination : Reaction with ammonia or a protected amine source yields 2-(5-fluoro-2-nitrophenyl)ethanamine .

Hydrochloride Formation : Treatment with HCl under controlled pH conditions produces the hydrochloride salt .

Q. Key Intermediates :

- 2-(5-Fluoro-2-nitrophenoxy)ethanol

- Free base 2-(5-Fluoro-2-nitrophenyl)ethanamine

Q. Critical Parameters :

- Solvent choice (e.g., ethanol or methanol for solubility) .

- Temperature control during nitration to avoid byproducts like phenolic oxides .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR to verify aromatic substitution patterns and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 215.05) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or salt formation .

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl .

Q. Common Pitfalls :

- Overlapping NMR signals due to aromatic fluorine coupling; use F NMR for clarity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Conflicts often arise from:

- Dynamic proton exchange in the amine group, leading to broadened NMR signals.

- Fluorine-induced splitting complicating aromatic proton assignments.

Q. Resolution Strategies :

- Variable Temperature NMR : Suppresses exchange broadening at lower temperatures .

- 2D NMR Techniques (COSY, HSQC): Map coupling networks to distinguish overlapping peaks .

- Computational Modeling : DFT calculations predict H/C chemical shifts for comparison .

Q. What strategies optimize reaction yields in the synthesis of halogenated ethanamine derivatives?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO, -F) enhance electrophilic substitution but may reduce amination efficiency. Use protecting groups (e.g., Boc) for sensitive amines .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) for selective reductions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate stability .

Q. Example Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Amination | 62 | 95 |

| Catalytic Hydrogenation | 78 | 98 |

Q. How does the fluorine substituent influence biological activity compared to other halogenated analogs?

The fluorine atom:

Q. Case Study :

- Fluorine vs. Chlorine : Fluorinated derivatives show 3x higher IC values in enzyme inhibition assays due to optimal size and electronegativity .

Q. What methodologies are used to study the compound’s interaction with biological targets?

- Receptor Binding Assays : Radioligand displacement (e.g., H-labeled compounds) quantifies affinity .

- Molecular Docking : Simulations predict binding modes in enzyme active sites (e.g., monoamine oxidases) .

- In Vitro Toxicity Profiling : MTT assays assess cytotoxicity in neuronal cell lines .

Key Finding :

Fluorine at the 5-position enhances selectivity for GABA receptors over off-targets like dopamine receptors .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

Discrepancies may stem from:

- Salt Form Variations : Hydrochloride vs. free base solubility differs significantly (e.g., 25 mg/mL vs. <1 mg/mL in water) .

- pH-Dependent Degradation : Nitro groups hydrolyze under acidic conditions, altering stability .

Q. Mitigation :

Q. Why do computational predictions of logP diverge from experimental values?

- Fluorine’s Ambiguous Contribution : Some models underestimate fluorine’s hydrophobicity.

- Salt Effects : logP calculations often ignore ionized forms, leading to inaccuracies.

Q. Solution :

- Experimental logD Measurement : Determines pH-dependent distribution coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.